molecular formula C18H25N3O2 B1673933 5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one CAS No. 139547-89-0

5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one

Cat. No.: B1673933
CAS No.: 139547-89-0
M. Wt: 315.4 g/mol
InChI Key: IUKVADMYSQZSIH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L-702007 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods for L-702007 are also not publicly available, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

L-702007 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L-702007 has several scientific research applications, including:

Mechanism of Action

L-702007 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus. By binding to the enzyme, L-702007 prevents the conversion of viral RNA into DNA, thereby blocking the replication process. This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals .

Comparison with Similar Compounds

L-702007 is unique in its potent inhibition of HIV-1 reverse transcriptase. Similar compounds include:

    Zidovudine: Another reverse transcriptase inhibitor used in the treatment of HIV/AIDS.

    Lamivudine: A nucleoside analog reverse transcriptase inhibitor.

    Nevirapine: A non-nucleoside reverse transcriptase inhibitor.

Compared to these compounds, L-702007 has shown higher potency and specificity in inhibiting HIV-1 reverse transcriptase .

Properties

CAS No.

139547-89-0

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C18H25N3O2/c1-6-13-8-15(18(23-5)21-12(13)4)10-19-16-9-14(7-2)11(3)20-17(16)22/h8-9,19H,6-7,10H2,1-5H3,(H,20,22)

InChI Key

IUKVADMYSQZSIH-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(N=C1C)OC)CNC2=CC(=C(NC2=O)C)CC

Canonical SMILES

CCC1=CC(=C(N=C1C)OC)CNC2=CC(=C(NC2=O)C)CC

Appearance

Solid powder

Key on ui other cas no.

139547-89-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(N-((5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
5-EMMPO
L 702007
L-702007

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one
Reactant of Route 2
Reactant of Route 2
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one
Reactant of Route 3
Reactant of Route 3
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one
Reactant of Route 4
Reactant of Route 4
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one
Reactant of Route 5
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one
Reactant of Route 6
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one

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